Dgla-TG
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Overview
Description
Dgla-TG is a triacylglycerol derivative of dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid. This compound is of interest due to its potential biological activities, including anti-inflammatory and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dgla-TG can be synthesized through the esterification of dihomo-gamma-linolenic acid with glycerol. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated fatty acids .
Industrial Production Methods
Industrial production of dihomo-gamma-linolenic acid, the precursor to tridihomo-gamma-linolenoylglycerol, involves the use of microbial fermentation. The fungus Mortierella alpina, particularly a Δ5 desaturase-defective mutant, is employed to produce DGLA-containing oil. The fermentation process is optimized by adjusting the nitrogen source and cultivation temperature .
Chemical Reactions Analysis
Types of Reactions
Dgla-TG undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other alcohols under the influence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free dihomo-gamma-linolenic acid and glycerol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dgla-TG has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for inflammatory and proliferative diseases, including cancer.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The biological effects of tridihomo-gamma-linolenoylglycerol are primarily mediated through its conversion to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids such as prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and exerts vasodilatory effects. Additionally, DGLA can interfere with cellular lipid metabolism and eicosanoid biosynthesis, leading to anti-inflammatory and anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
Gamma-linolenic acid (GLA): An 18-carbon omega-6 fatty acid that is a precursor to DGLA.
Arachidonic acid (AA): A 20-carbon omega-6 fatty acid derived from DGLA, involved in pro-inflammatory eicosanoid production.
Eicosapentaenoic acid (EPA): A 20-carbon omega-3 fatty acid with anti-inflammatory properties.
Uniqueness
Dgla-TG is unique due to its specific structure as a triacylglycerol derivative of DGLA, which allows it to be used in various applications where both the glycerol backbone and the DGLA moiety are beneficial. Its ability to modulate immune responses and inflammation makes it a valuable compound for research and potential therapeutic use .
Properties
IUPAC Name |
2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEABGYOVGWCSQ-XQKNJCGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129691-30-1 |
Source
|
Record name | Tridihomo-gamma-linolenoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129691301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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